7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde
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Overview
Description
7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde is a chemical compound with the molecular formula C8H5BrN2O. It belongs to the class of imidazo[1,5-a]pyridines, which are known for their diverse applications in medicinal chemistry and material science . This compound is characterized by a bromine atom at the 7th position and an aldehyde group at the 5th position of the imidazo[1,5-a]pyridine ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with bromoacetaldehyde diethyl acetal, followed by cyclization and oxidation steps . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 7-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid.
Reduction: 7-Bromoimidazo[1,5-a]pyridine-5-methanol.
Substitution: Various substituted imidazo[1,5-a]pyridines depending on the nucleophile used.
Scientific Research Applications
7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and potential therapeutic agents.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent.
Industry: It finds applications in the development of materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects . The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry, particularly as antituberculosis agents.
Imidazo[1,5-a]pyridine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness: 7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for diverse chemical modifications and applications . Its versatility makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
7-bromoimidazo[1,5-a]pyridine-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-7-3-10-5-11(7)8(2-6)4-12/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJUNVJVKDMUNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N2C1=CN=C2)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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